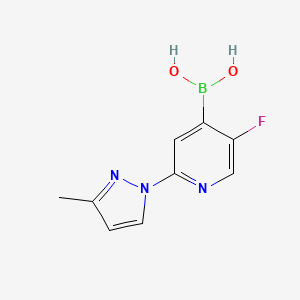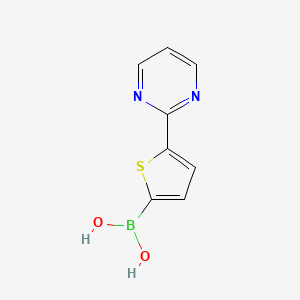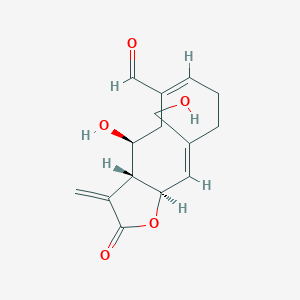
(5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that features a fluorinated pyridine ring and a pyrazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 5-fluoro-2-bromopyridine with 3-methyl-1H-pyrazole under palladium-catalyzed conditions to form the desired pyrazole-pyridine intermediate. This intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron and a suitable base to yield the final boronic acid product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
(5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The fluorinated pyridine ring can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Palladium catalysts and bases such as potassium carbonate or cesium carbonate.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Reduced fluorinated pyridine derivatives.
Substitution: Various biaryl or vinyl-aryl compounds.
科学研究应用
(5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid has several applications in scientific research:
Biology: Potential use in the development of enzyme inhibitors or other biologically active molecules.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
作用机制
The mechanism of action of (5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The boronic acid group can form reversible covalent bonds with active site residues, making it a valuable moiety in enzyme inhibition .
相似化合物的比较
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide
Uniqueness
(5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid is unique due to the presence of both a fluorinated pyridine ring and a pyrazole moiety, which can impart distinct chemical and biological properties. The boronic acid group further enhances its versatility in various chemical reactions and applications.
属性
分子式 |
C9H9BFN3O2 |
|---|---|
分子量 |
221.00 g/mol |
IUPAC 名称 |
[5-fluoro-2-(3-methylpyrazol-1-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H9BFN3O2/c1-6-2-3-14(13-6)9-4-7(10(15)16)8(11)5-12-9/h2-5,15-16H,1H3 |
InChI 键 |
LZUKTSPXZDEJGF-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC=C1F)N2C=CC(=N2)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]benzoic acid](/img/structure/B14088893.png)
![1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14088895.png)


![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2H-indazol-3-yl)propanamide](/img/structure/B14088919.png)

![2-Butyl-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088933.png)
![5-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14088938.png)

![1-[Ethoxy(ethyl)phosphoryl]oxyheptan-2-one](/img/structure/B14088953.png)
![9-benzyl-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14088955.png)
![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-isothiocyanatooxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14088958.png)
![9-[2-(2-Bromophenyl)phenyl]carbazole](/img/structure/B14088963.png)
![6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088968.png)
